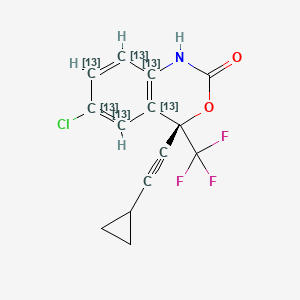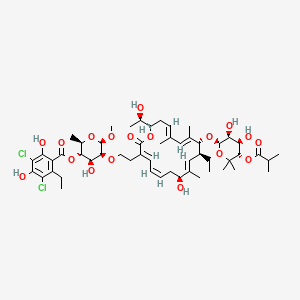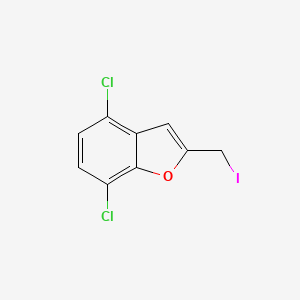
(S)-Efavirenz-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Efavirenz-13C6 is a labeled compound of Efavirenz, an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. The compound is isotopically labeled with carbon-13, which makes it useful in various scientific studies, including pharmacokinetic and metabolic research. The (S)-enantiomer of Efavirenz is known for its specific activity and effectiveness in inhibiting the reverse transcriptase enzyme of HIV.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Efavirenz-13C6 involves several steps, starting from commercially available starting materials. The key steps include the introduction of the carbon-13 isotope and the formation of the (S)-enantiomer. The synthetic route typically involves:
Introduction of Carbon-13 Isotope: This can be achieved through the use of carbon-13 labeled reagents in the synthesis process.
Formation of (S)-Enantiomer: This step involves the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up the Synthesis: Using larger quantities of starting materials and reagents.
Optimization of Reaction Conditions: Ensuring that the reactions are efficient and yield high purity products.
Purification and Isolation: Using techniques such as crystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Efavirenz-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be studied for their pharmacological properties.
Applications De Recherche Scientifique
(S)-Efavirenz-13C6 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Efavirenz in the body.
Metabolic Research: Helps in identifying and quantifying the metabolites of Efavirenz.
Drug Interaction Studies: Used to study the interactions of Efavirenz with other drugs.
Biological Research: Helps in understanding the mechanism of action of Efavirenz at the molecular level.
Industrial Applications: Used in the development and optimization of antiretroviral therapies.
Mécanisme D'action
(S)-Efavirenz-13C6 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition blocks the replication of the virus, reducing the viral load in the patient’s body. The molecular targets include the reverse transcriptase enzyme and the pathways involved in viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Efavirenz: The non-labeled version of (S)-Efavirenz-13C6.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Delavirdine: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in scientific research. The (S)-enantiomer also provides specific activity and effectiveness in inhibiting the reverse transcriptase enzyme, making it a valuable tool in the study of HIV treatment and drug development.
Propriétés
Formule moléculaire |
C14H9ClF3NO2 |
|---|---|
Poids moléculaire |
321.63 g/mol |
Nom IUPAC |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i3+1,4+1,7+1,9+1,10+1,11+1 |
Clé InChI |
XPOQHMRABVBWPR-VLYMYCQESA-N |
SMILES isomérique |
C1CC1C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F |
SMILES canonique |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)


![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)


![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)

